molecular formula C9H11NO3S B13867211 Methyl 4-methylsulfonylbenzenecarboximidate CAS No. 1196532-94-1

Methyl 4-methylsulfonylbenzenecarboximidate

Cat. No.: B13867211
CAS No.: 1196532-94-1
M. Wt: 213.26 g/mol
InChI Key: RIZGXVDWDHHGMB-UHFFFAOYSA-N
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Description

Methyl 4-methylsulfonylbenzenecarboximidate is an organic compound belonging to the class of benzenesulfonyl compounds These compounds are characterized by a monocyclic benzene moiety that carries a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-methylsulfonylbenzenecarboximidate typically involves the reaction of 4-methylsulfonylbenzoic acid with methanol in the presence of a dehydrating agent. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes involve the use of automated reactors that allow for precise control of reaction parameters, leading to higher yields and consistent product quality. The use of green chemistry principles, such as solvent recycling and energy-efficient methods, is also emphasized to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-methylsulfonylbenzenecarboximidate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic or acidic conditions.

Major Products Formed:

    Oxidation: Sulfonic acids and sulfonates.

    Reduction: Sulfides and thiols.

    Substitution: Various substituted benzenesulfonyl derivatives.

Scientific Research Applications

Methyl 4-methylsulfonylbenzenecarboximidate has found applications in several scientific research areas:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a drug candidate for treating various diseases.

    Industry: It serves as a precursor for the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 4-methylsulfonylbenzenecarboximidate involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzymes and proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

  • 4-methylsulfonylbenzenecarboximidamide
  • Sulfonimidates
  • Sulfonamides

Comparison: Methyl 4-methylsulfonylbenzenecarboximidate is unique due to its specific functional groups and structural configuration. Compared to sulfonamides, it exhibits different reactivity and biological activity profiles. Sulfonimidates, on the other hand, share some similarities in terms of their sulfur-containing functional groups but differ in their overall chemical behavior and applications.

Properties

CAS No.

1196532-94-1

Molecular Formula

C9H11NO3S

Molecular Weight

213.26 g/mol

IUPAC Name

methyl 4-methylsulfonylbenzenecarboximidate

InChI

InChI=1S/C9H11NO3S/c1-13-9(10)7-3-5-8(6-4-7)14(2,11)12/h3-6,10H,1-2H3

InChI Key

RIZGXVDWDHHGMB-UHFFFAOYSA-N

Canonical SMILES

COC(=N)C1=CC=C(C=C1)S(=O)(=O)C

Origin of Product

United States

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